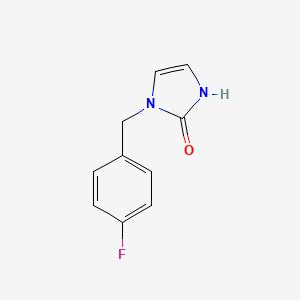

1-(4-Fluoro-benzyl)-1,3-dihydro-imidazol-2-one

Übersicht

Beschreibung

1-(4-Fluoro-benzyl)-1,3-dihydro-imidazol-2-one is a chemical compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms. The presence of a 4-fluoro-benzyl group attached to the imidazole ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-(4-Fluoro-benzyl)-1,3-dihydro-imidazol-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and imidazole.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Synthetic Route: The 4-fluorobenzyl chloride reacts with imidazole under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Analyse Chemischer Reaktionen

1-(4-Fluoro-benzyl)-1,3-dihydro-imidazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced imidazole derivatives.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield imidazole and 4-fluorobenzyl alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluoro-benzyl)-1,3-dihydro-imidazol-2-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-Fluoro-benzyl)-1,3-dihydro-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluoro-benzyl)-1,3-dihydro-imidazol-2-one can be compared with other similar compounds, such as:

1-(4-Chloro-benzyl)-1,3-dihydro-imidazol-2-one: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical reactivity and biological activity.

1-(4-Methyl-benzyl)-1,3-dihydro-imidazol-2-one: Contains a methyl group instead of fluorine, affecting its hydrophobicity and interaction with biological targets.

1-(4-Nitro-benzyl)-1,3-dihydro-imidazol-2-one: The presence of a nitro group introduces different electronic properties and potential biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

1-(4-Fluoro-benzyl)-1,3-dihydro-imidazol-2-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a dihydro-imidazol-2-one core with a 4-fluorobenzyl substituent, which enhances its lipophilicity and biological activity. The synthesis typically involves the reaction of appropriate benzyl derivatives with imidazolidinones under controlled conditions to yield the desired product .

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazol-2-one, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures demonstrated notable antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often ranged from 12.5 to 62.5 µg/ml, suggesting their potential as therapeutic agents in treating bacterial infections .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of imidazole derivatives. Specifically, compounds similar to this compound have been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β in LPS-stimulated macrophages. This activity suggests a mechanism by which these compounds could be utilized in managing inflammatory diseases .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes linked to various diseases. For example, N-benzyl imidazole derivatives have been identified as selective inhibitors of aldosterone synthase (CYP11B2), which is crucial in the treatment of conditions like hypertension and heart failure. These findings indicate a promising role for this compound in cardiovascular therapeutics .

The biological activity of this compound is attributed to several mechanisms:

- Protein-Ligand Interactions : Computational studies suggest that the compound binds effectively to target proteins involved in inflammatory pathways, thus modulating their activity.

- Lipophilicity Enhancement : The introduction of fluorine increases the lipophilicity of the compound, facilitating better membrane penetration and bioavailability .

- Cytokine Modulation : By inhibiting key inflammatory mediators, the compound can reduce tissue damage associated with chronic inflammation.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various imidazole derivatives against Staphylococcus aureus and Escherichia coli. Among the tested compounds, those structurally similar to this compound exhibited MIC values significantly lower than standard antibiotics, indicating superior efficacy .

Anti-inflammatory Activity Assessment

In vitro assays demonstrated that compounds related to this compound could inhibit IL-6 and TNF-alpha production in human macrophages stimulated with LPS. The results showed a dose-dependent decrease in cytokine levels, supporting its potential for treating inflammatory disorders .

Data Summary

Eigenschaften

IUPAC Name |

3-[(4-fluorophenyl)methyl]-1H-imidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c11-9-3-1-8(2-4-9)7-13-6-5-12-10(13)14/h1-6H,7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUZJUHUJXPMGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CNC2=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40658423 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40658423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947534-53-4 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40658423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.